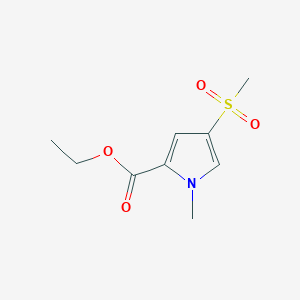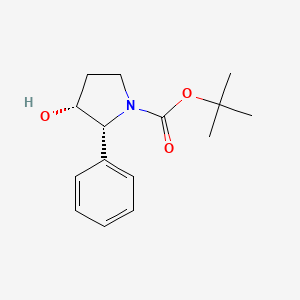
N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Descripción general
Descripción
N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, or N-CPMPC, is a small molecule that has been used in a variety of scientific research applications. N-CPMPC is a highly selective, non-competitive antagonist of the NMDA receptor (NMDAR). It is a potent inhibitor of the NMDAR-mediated calcium influx, which is believed to be involved in a variety of physiological and biochemical processes. N-CPMPC has been used in a variety of laboratory experiments to study the role of the NMDAR in brain function, as well as to assess the effects of drugs on the NMDAR.
Mecanismo De Acción
N-CPMPC is a highly selective, non-competitive antagonist of the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. It binds to the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide and blocks the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide-mediated calcium influx. This action is believed to be involved in a variety of physiological and biochemical processes, including learning and memory.
Biochemical and Physiological Effects
N-CPMPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide-mediated calcium influx, which is involved in a variety of physiological and biochemical processes. N-CPMPC has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. In addition, N-CPMPC has been shown to modulate the activity of various enzymes, including nitric oxide synthase and cyclooxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-CPMPC has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective, non-competitive antagonist of the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, which makes it useful for studying the effects of various drugs on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. Another advantage is that it is a potent inhibitor of the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide-mediated calcium influx, which is involved in a variety of physiological and biochemical processes. However, one limitation is that it is not very soluble in water, which can make it difficult to use in experiments.
Direcciones Futuras
N-CPMPC has a variety of potential future applications. One potential future application is to study the effects of various diseases on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. Another potential future application is to study the effects of various drugs on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. In addition, N-CPMPC could be used to study the effects of various neurotransmitters on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, as well as to study the effects of various drugs on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. Finally, N-CPMPC could be used to study the effects of various diseases on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, as well as to study the effects of various drugs on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide.
Métodos De Síntesis
N-CPMPC is synthesized by the reaction of 2-cyclohexylpyrazol-3-yl acetic acid with 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane and at a temperature of 30°C. The reaction proceeds in two steps: first, the 2-cyclohexylpyrazol-3-yl acetic acid is converted to the corresponding acid chloride, which is then reacted with the 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide to form the desired product.
Aplicaciones Científicas De Investigación
N-CPMPC has been used in a variety of scientific research applications. It has been used to study the role of the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in brain function, as well as to assess the effects of drugs on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. N-CPMPC has also been used to study the effects of various neurotransmitters on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. In addition, N-CPMPC has been used to study the effects of various drugs on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, as well as to study the effects of various diseases on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide.
Propiedades
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-18(19(23-26-14)15-8-4-2-5-9-15)20(25)22-17-12-13-21-24(17)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTHITKWPVSBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=NN3C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366514 | |
| Record name | N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
CAS RN |
5499-13-8 | |
| Record name | N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amino}butanoic acid](/img/structure/B6619647.png)

![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)


![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)




![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)